1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one
Overview
Description
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is a derivative of α-methyldopa, an antihypertensive agent and amino acid analogue. This compound is characterized by the presence of two methoxy groups and a methyl group attached to a phenyl ring, along with a propan-2-one moiety.
Preparation Methods
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with methylmagnesium bromide, followed by oxidation of the resulting alcohol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one has various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. As a derivative of α-methyldopa, it may exert its effects by inhibiting enzymes involved in the biosynthesis of neurotransmitters, leading to a decrease in blood pressure. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one can be compared with other similar compounds:
1-(3,4-Dimethoxyphenyl)-2,2-dimethylpropan-1-one: This compound has a similar structure but with an additional methyl group on the propanone moiety.
3-(3,4-Dimethoxyphenyl)-1-propanol: This compound has a hydroxyl group instead of a ketone group.
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: This compound has hydroxyl groups instead of methoxy groups and is known for its tyrosinase inhibitory activity.
Properties
IUPAC Name |
1-(3,4-dimethoxy-2-methylphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(13)7-10-5-6-11(14-3)12(15-4)9(10)2/h5-6H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRKRPKCBXPHPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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